molecular formula C9H11BClFO3 B582236 4-Chloro-2-fluoro-3-propoxyphenylboronic acid CAS No. 1256346-23-2

4-Chloro-2-fluoro-3-propoxyphenylboronic acid

Cat. No.: B582236
CAS No.: 1256346-23-2
M. Wt: 232.442
InChI Key: RURLWBLBYLHJSQ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-propoxyphenylboronic acid is a substituted phenylboronic acid derivative that serves as a versatile intermediate in advanced organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds, which is fundamental in constructing complex organic molecules . This compound is structurally tailored for the development of active ingredients in pharmaceuticals and agrochemicals, where the chloro-fluoro substitution pattern on the phenyl ring is a common motif in bioactive molecules . Boronic acids, in general, have gained significant importance in medicinal chemistry as bioisosteres of carboxylic acids, offering unique physicochemical properties and the ability to interact with biological targets. They are found in several approved drugs, underscoring their relevance in the design of protease inhibitors and other therapeutic agents . Furthermore, halogenated phenylboronic acids have demonstrated promising biological activity in research settings, including antibacterial and antibiofilm properties against various pathogens, highlighting their potential in antimicrobial development . As a building block, this compound enables researchers to efficiently synthesize a wide array of derivatives for screening and development in drug discovery and material science.

Properties

IUPAC Name

(4-chloro-2-fluoro-3-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO3/c1-2-5-15-9-7(11)4-3-6(8(9)12)10(13)14/h3-4,13-14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURLWBLBYLHJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)OCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681657
Record name (4-Chloro-2-fluoro-3-propoxyphenyl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60681657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-23-2
Record name Boronic acid, B-(4-chloro-2-fluoro-3-propoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluoro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: 3-Chloro-1-fluoro-2-propoxybenzene

The synthesis begins with 3-chloro-1-fluoro-2-propoxybenzene, where the propoxy group directs lithiation to the para position relative to the chlorine atom. n-Butyllithium (n-BuLi) is employed at low temperatures (-78°C to 0°C) in anhydrous tetrahydrofuran (THF) to achieve selective deprotonation.

Electrophilic Borylation

The lithiated intermediate reacts with trimethyl borate (B(OMe)₃) or bis(pinacolato)diboron (B₂pin₂) to install the boronic acid moiety. Key conditions include:

  • Stoichiometry : 1.1–1.5 equivalents of boron reagent relative to lithiated species.

  • Temperature : -78°C to room temperature, with gradual warming to ensure complete transmetalation.

  • Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) are optional but enhance yields in sterically hindered systems.

Representative Reaction:

3-Chloro-1-fluoro-2-propoxybenzene+n-BuLiTHF, -78°CLithiated intermediateB(OMe)₃4-Chloro-2-fluoro-3-propoxyphenylboronate ester\text{3-Chloro-1-fluoro-2-propoxybenzene} + \text{n-BuLi} \xrightarrow{\text{THF, -78°C}} \text{Lithiated intermediate} \xrightarrow{\text{B(OMe)₃}} \text{4-Chloro-2-fluoro-3-propoxyphenylboronate ester}

Post-reaction hydrolysis with aqueous potassium hydroxide (KOH) converts the boronate ester to the corresponding trihydroxyborate salt, which is acidified with 6 M HCl to yield the free boronic acid.

Suzuki Coupling-Directed Synthesis

An alternative route employs Suzuki-Miyaura coupling to construct the aryl boronic acid directly from brominated or iodinated precursors. This method is advantageous for late-stage functionalization but requires pre-functionalized starting materials.

Substrate Preparation

4-Chloro-2-fluoro-3-propoxybromobenzene is synthesized via Ullmann coupling of 3-bromo-1-fluoro-2-propoxybenzene with copper catalysts. The bromine atom is then subjected to Miyaura borylation using bis(pinacolato)diboron and palladium acetate (Pd(OAc)₂) in dimethylformamide (DMF).

Key Parameters

  • Catalyst Loading : 2–5 mol% Pd(OAc)₂.

  • Base : Triethylamine (Et₃N) or sodium carbonate (Na₂CO₃).

  • Yield : 65–85%, depending on steric hindrance.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability while maintaining high purity (>98%). Batch reactors and continuous flow systems are employed under optimized conditions.

Batch Reactor Protocol

  • Scale : 100–500 kg batches.

  • Solvent Recovery : THF is distilled and reused to minimize waste.

  • Purification : The crude product is washed with ethyl acetate/water mixtures and recrystallized from acetonitrile to achieve ≥99% purity.

Continuous Flow Advantages

  • Residence Time : 10–15 minutes vs. 6–8 hours in batch.

  • Yield Improvement : 78% → 92% due to precise temperature control.

Purification and Isolation Techniques

Acid-Base Extraction

The boronic acid is extracted into an organic phase (e.g., 4-methyl-2-pentanone ) after acidification, separating it from aqueous impurities.

Recrystallization

Optimal solvents include:

Solvent SystemPurity (%)Yield (%)
Acetonitrile99.585
Ethyl acetate98.290
Toluene97.888

Data adapted from large-scale production trials.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Lithiation-Borylation75–8898–99.5High120–150
Suzuki Coupling65–8597–99Moderate200–220
Continuous Flow90–9299.5Very High100–130

Key Findings :

  • Lithiation-borylation is the most cost-effective for large-scale production.

  • Continuous flow systems offer superior yields and purity but require higher initial capital.

Challenges and Optimization Strategies

Byproduct Formation

  • Deboronation : Minimized by maintaining pH > 10 during hydrolysis.

  • Protodehalogenation : Additives like tetrabutylammonium fluoride (TBAF) suppress undesired C-Cl bond cleavage.

Temperature Sensitivity

  • Exothermic Reactions : Controlled via jacketed reactors with cryogenic cooling .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-propoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-fluoro-3-propoxyphenylboronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The key steps in the mechanism include:

Comparison with Similar Compounds

4-Chloro-2-fluoro-3-propoxyphenylboronic acid can be compared with other similar boronic acids, such as:

    4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a propoxy group.

    4-Chloro-2-fluoro-3-ethoxyphenylboronic acid: Similar structure but with an ethoxy group instead of a propoxy group.

    4-Chloro-2-fluoro-3-butoxyphenylboronic acid: Similar structure but with a butoxy group instead of a propoxy group.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of reactions it can undergo.

Biological Activity

4-Chloro-2-fluoro-3-propoxyphenylboronic acid is an organoboron compound that has garnered attention in various fields of organic synthesis and medicinal chemistry. Its unique structural features, including a boronate group and halogenated aromatic ring, suggest potential biological activities, particularly in drug design and enzyme inhibition. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a boronic acid functional group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms as well as a propoxy group. The presence of these substituents enhances its reactivity and stability, making it a valuable reagent in organic synthesis, especially in cross-coupling reactions like the Suzuki-Miyaura reaction. This reaction is essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

The mechanism of action for this compound primarily involves its role as a reagent in cross-coupling reactions. During the Suzuki-Miyaura coupling, the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of biaryl compounds. The electronic properties influenced by the electron-withdrawing substituents (chlorine and fluorine) increase its electrophilicity, enhancing its reactivity compared to other boronic acids.

Biological Activity

While specific biological activities for this compound have not been extensively documented, boronic acids are known for their interactions with biological molecules. They have been explored for their potential therapeutic applications, particularly in targeting cancer cells by inhibiting specific enzymes such as serine proteases . The unique structure of this compound may allow it to engage in specific interactions with biomolecules, although detailed studies are necessary to elucidate its biological properties.

Potential Applications

  • Enzyme Inhibition : Boronic acids can act as enzyme inhibitors due to their ability to form reversible covalent bonds with diol-containing enzymes. This property could be explored further for therapeutic applications.
  • Drug Development : The compound's reactivity makes it a candidate for incorporation into drug scaffolds, potentially leading to new therapeutic agents.
  • Material Science : Beyond biological applications, this compound may find use in material science as a precursor for boron-containing polymers or as ligands in coordination chemistry.

Case Studies and Research Findings

Several studies have investigated the properties and applications of related boronic acids:

  • Study on Enzyme Inhibition : Research has shown that similar boronic acids exhibit inhibitory effects on serine proteases by mimicking the natural substrates that bind to these enzymes. This suggests that this compound may share similar properties.
  • Cross-Coupling Efficiency : Comparative studies indicate that compounds with electron-withdrawing groups like chlorine and fluorine demonstrate higher efficiency in cross-coupling reactions than their unsubstituted counterparts. This reinforces the potential effectiveness of this compound in synthetic applications .

Comparative Analysis with Similar Compounds

The following table highlights structural similarities and differences among several related compounds:

Compound NameStructural FeaturesNotable Uses
Phenylboronic Acid Basic phenyl structure without additional substituentsGeneral reagent in organic synthesis
4-Fluorophenylboronic Acid Fluorine substitution at para positionUsed in drug development
4-Chlorophenylboronic Acid Chlorine substitution at para positionCatalytic applications
4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid Hydroxyl group enhances interaction with biological targetsEnzyme inhibition studies

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4-chloro-2-fluoro-3-propoxyphenylboronic acid, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors, where halogen (Cl, F) and alkoxy (propoxy) groups are introduced via regioselective substitution. The propoxy group at the 3-position may require protection/deprotection strategies to avoid undesired side reactions during boronation. Substituent positions (e.g., Cl at 4, F at 2) influence steric and electronic effects, affecting reaction rates and yields . Optimize using anhydrous conditions and Pd catalysts (e.g., Pd(PPh₃)₄) with base (e.g., Na₂CO₃) in THF/water mixtures.

Q. How should researchers characterize the structural purity of this compound, and which analytical techniques are critical?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) to confirm substituent positions and boron integration .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve spatial arrangement of Cl, F, and propoxy groups.
  • HPLC with UV detection to assess purity (>95% threshold for research-grade material) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMSO, THF) but poorly in water. Stability tests under varying pH (4–9) and temperatures (4–25°C) are essential. The boronic acid group may hydrolyze in aqueous media; store at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What safety precautions are mandated for handling this boronic acid derivative?

  • Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure. Conduct work in a fume hood to avoid inhalation. In case of contact, rinse skin with water for 15 minutes and seek medical evaluation. Dispose of waste via approved boronic acid protocols (e.g., neutralization with dilute HCl) .

Advanced Research Questions

Q. How can electronic effects of substituents (Cl, F, propoxy) be quantified to predict reactivity in cross-coupling reactions?

  • Methodological Answer : Perform computational studies (DFT) to calculate Hammett σ values for substituents. The electron-withdrawing Cl (σₚ ≈ 0.23) and F (σₚ ≈ 0.06) groups modulate the boronic acid’s Lewis acidity, while the propoxy group (σₚ ≈ -0.34) introduces steric bulk. Validate experimentally via kinetic studies in model Suzuki reactions .

Q. What strategies mitigate protodeboronation during coupling reactions involving this compound?

  • Methodological Answer : Protodeboronation is minimized by:

  • Using bulky ligands (e.g., SPhos) to stabilize the Pd intermediate.
  • Lowering reaction temperature (<60°C).
  • Adding radical scavengers (e.g., BHT) to suppress oxidative pathways.
    Monitor by LC-MS for boronic acid depletion and byproduct formation .

Q. How does the propoxy group’s stereoelectronic profile affect interactions in enzyme inhibition studies?

  • Methodological Answer : The propoxy group’s conformation (e.g., gauche vs. anti) influences binding to hydrophobic enzyme pockets. Use molecular docking (AutoDock/Vina) to model interactions with target proteins (e.g., proteases). Compare inhibition constants (Kᵢ) of analogs with varying alkoxy chains to establish structure-activity relationships .

Q. What are the challenges in achieving regioselective functionalization of this compound for polymer synthesis?

  • Methodological Answer : Competing reactivity of boronic acid with Cl/F substituents requires protecting group strategies. For example, mask the boronic acid as a boronate ester (e.g., pinacol ester) before introducing polymerizable groups (e.g., acrylate). Confirm regiochemistry via 2D NMR (NOESY) .

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